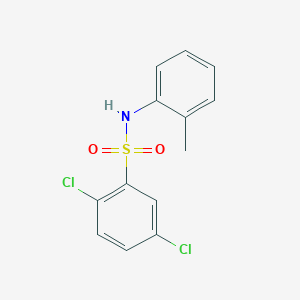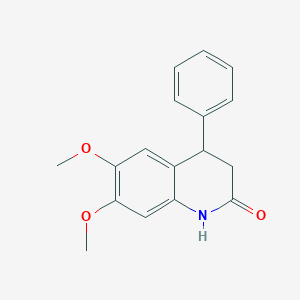![molecular formula C19H28N2O2 B5515762 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5515762.png)
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using automated processes. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain and enhances cognitive function. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine deficiency is a key factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-Methyl-3-(4-arylpiperazin-1-yl)cinnolines: Compounds with potential antifungal and antitumor activities.
Uniqueness
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a phenoxyethanone moiety allows for versatile applications in various scientific fields .
Propriétés
IUPAC Name |
1-[4-(4-methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-16-7-9-17(10-8-16)20-11-13-21(14-12-20)19(22)15-23-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJDZZNUBJJKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5515733.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine](/img/structure/B5515765.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B5515779.png)
![N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5515783.png)

